molecular formula C12H11NO B1608795 3-(2-Methoxyphenyl)pyridine CAS No. 5958-01-0

3-(2-Methoxyphenyl)pyridine

Cat. No.: B1608795
CAS No.: 5958-01-0
M. Wt: 185.22 g/mol
InChI Key: HWWPLQGCHSVXQY-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 2-methoxyphenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes a palladium catalyst to couple a boronic acid derivative of 2-methoxyphenyl with a halogenated pyridine. The reaction typically occurs under mild conditions and is tolerant of various functional groups .

Another method involves the direct arylation of pyridine with 2-methoxyphenyl halides using transition metal catalysts such as palladium or nickel. This method offers a straightforward route to the target compound with high regioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: 3-(2-Hydroxyphenyl)pyridine.

    Reduction: 3-(2-Methoxyphenyl)piperidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the phenyl group, resulting in different reactivity and applications.

    3-Phenylpyridine: Lacks the methoxy group, affecting its electronic properties and reactivity.

    2-Methoxyphenylboronic acid: Used in similar coupling reactions but has different functional groups.

Uniqueness

3-(2-Methoxyphenyl)pyridine is unique due to the presence of both the methoxy and phenyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

3-(2-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWPLQGCHSVXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399712
Record name 3-(2-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5958-01-0
Record name 3-(2-Methoxyphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5958-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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